3-(2,5-Dichlorothiophen-3-yl)propan-1-ol
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Overview
Description
3-(2,5-Dichlorothiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C7H8Cl2OS It features a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a propanol group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,5-dichlorothiophene with a suitable propanol derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorothiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-(2,5-Dichlorothiophen-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride: A similar compound with an amino group instead of a hydroxyl group.
3-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol: Another compound with a different substituent on the propanol group
Uniqueness
3-(2,5-Dichlorothiophen-3-yl)propan-1-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of a propanol group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C7H8Cl2OS |
---|---|
Molecular Weight |
211.11 g/mol |
IUPAC Name |
3-(2,5-dichlorothiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H8Cl2OS/c8-6-4-5(2-1-3-10)7(9)11-6/h4,10H,1-3H2 |
InChI Key |
RGTUTHZOWCKZGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1CCCO)Cl)Cl |
Origin of Product |
United States |
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